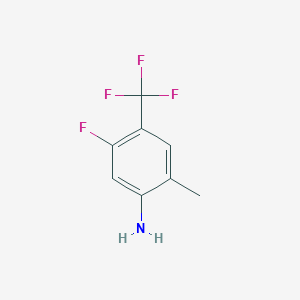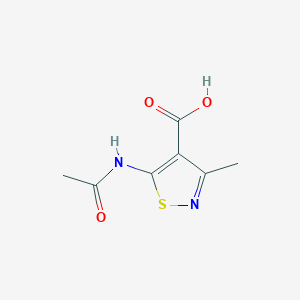![molecular formula C7H13NO B13498950 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-azabicyclo[221]heptan-6-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often include the use of cyclopentenes as starting materials, which undergo aminoacyloxylation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include electrophilic reagents, oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), and reducing agents . The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation with MCPBA can lead to the formation of epoxides , while substitution reactions can introduce various functional groups into the bicyclic structure.
科学的研究の応用
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
類似化合物との比較
6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol can be compared with other bicyclic compounds that contain nitrogen atoms within their ring structures. Similar compounds include:
2-Azabicyclo[2.2.1]heptane: Lacks the methyl group at the 6-position.
6-Methyl-2-azabicyclo[2.2.1]heptane: Lacks the hydroxyl group at the 6-position.
2-Azabicyclo[2.2.1]heptan-6-one: Contains a carbonyl group instead of a hydroxyl group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
6-methyl-2-azabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C7H13NO/c1-7(9)3-5-2-6(7)8-4-5/h5-6,8-9H,2-4H2,1H3 |
InChIキー |
CIYIZPYNPZCZHE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2CC1NC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


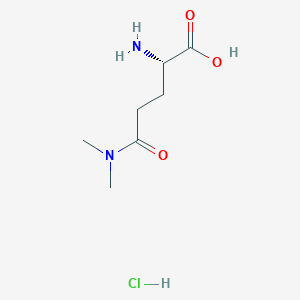

![2,2-dimethyl-2H,3H,4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B13498879.png)
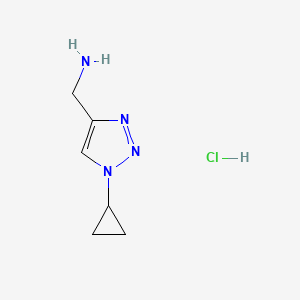

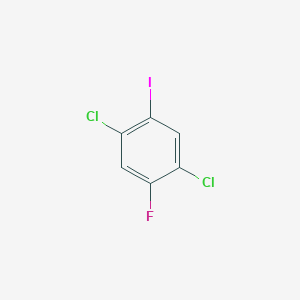
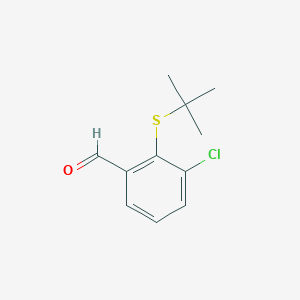
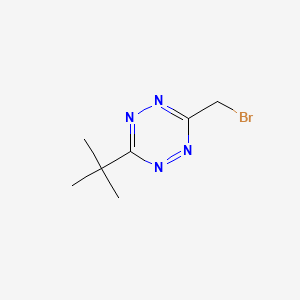
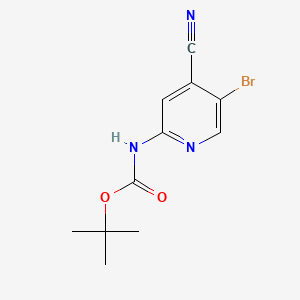
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
![3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13498932.png)

